![molecular formula C21H18N4O2 B2821051 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 946268-00-4](/img/structure/B2821051.png)
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide” is a complex organic compound. It contains an imidazo[1,2-b]pyridazine core, which is a type of fused bicyclic heterocycle . This core is substituted with a methoxy group and a phenyl group that is further substituted with a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a methoxy group (OCH3), an imidazo[1,2-b]pyridazine ring, a phenyl ring, and a benzamide group (C6H5CONH2) . The exact molecular formula and structure are not available in the current literature.Applications De Recherche Scientifique
FLT3 Inhibition
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide: has been investigated as a FLT3 inhibitor, particularly in the context of acute myeloid leukemia (AML). FLT3 inhibitors are explored as a viable therapy for AML, but clinical outcomes have been underwhelming except for AC220. Novel FLT3 inhibitors are in demand, especially those with high potency against both FLT3-WT and FLT3-ITD mutants. In a study, a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea derivatives were designed and synthesized as FLT3 inhibitors. Among these, N-(5-(tert-butyl)isoxazol-3-yl)-N’- (4-(7-methoxyimidazo [1,2-a]pyridin-2-yl)phenyl)urea demonstrated high potency against FLT3-ITD-bearing cells and significantly inhibited FLT3 phosphorylation. It also induced apoptosis and showed promise in in vivo antitumor studies .
Mécanisme D'action
Target of Action
The primary targets of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within the cell .
Mode of Action
Biochemical Pathways
The biochemical pathways affected by this compound are not yet known. Given the complexity of cellular systems, it is likely that multiple pathways may be influenced. Future studies will aim to map these interactions and understand their downstream effects .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have potential therapeutic applications. .
Propriétés
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-8-9-16(12-17(14)23-21(26)15-6-4-3-5-7-15)18-13-25-19(22-18)10-11-20(24-25)27-2/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJXHUFFTGXTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.